molecular formula C11H11Cl3O2 B13747518 alpha-(Trichloromethyl)benzyl propionate CAS No. 31643-14-8

alpha-(Trichloromethyl)benzyl propionate

Cat. No.: B13747518
CAS No.: 31643-14-8
M. Wt: 281.6 g/mol
InChI Key: UCXKKRMHRMTKQF-UHFFFAOYSA-N
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Description

Alpha-(Trichloromethyl)benzyl propionate is an organic compound with the chemical formula C11H11Cl3O2 It is a derivative of benzyl alcohol, where the hydrogen atom of the hydroxyl group is replaced by a propionate group, and the benzyl group is substituted with a trichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-(Trichloromethyl)benzyl propionate can be synthesized through several methods. One common approach involves the esterification of alpha-(trichloromethyl)benzyl alcohol with propionic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The raw materials, including alpha-(trichloromethyl)benzyl alcohol and propionic acid, are fed into the reactor, and the product is continuously collected.

Chemical Reactions Analysis

Types of Reactions

Alpha-(Trichloromethyl)benzyl propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Methyl-substituted derivatives.

    Substitution: Various substituted benzyl propionates.

Scientific Research Applications

Alpha-(Trichloromethyl)benzyl propionate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism by which alpha-(Trichloromethyl)benzyl propionate exerts its effects involves interactions with specific molecular targets. The trichloromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biomolecules, altering their function and activity. The propionate group may also play a role in modulating the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Alpha-(Trichloromethyl)benzyl acetate: Similar in structure but with an acetate group instead of a propionate group.

    Alpha-(Trichloromethyl)benzyl alcohol: The hydroxyl group is not esterified.

    Alpha-(Trichloromethyl)benzyl chloride: Contains a chloride group instead of a propionate group.

Uniqueness

Alpha-(Trichloromethyl)benzyl propionate is unique due to the presence of both the trichloromethyl and propionate groups. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The compound’s structure allows for specific interactions with biological targets, making it valuable in various research and industrial applications.

Properties

CAS No.

31643-14-8

Molecular Formula

C11H11Cl3O2

Molecular Weight

281.6 g/mol

IUPAC Name

(2,2,2-trichloro-1-phenylethyl) propanoate

InChI

InChI=1S/C11H11Cl3O2/c1-2-9(15)16-10(11(12,13)14)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3

InChI Key

UCXKKRMHRMTKQF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC(C1=CC=CC=C1)C(Cl)(Cl)Cl

Origin of Product

United States

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